molecular formula C15H26N2O4 B2391643 Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate CAS No. 1326242-72-1

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B2391643
CAS No.: 1326242-72-1
M. Wt: 298.383
InChI Key: FEPHQWPVQIMVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (CAS: 1326242-72-1) is a hydrazine-derived compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. Its molecular formula is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 . The compound is synthesized via a hydrohydrazination reaction between [1.1.1]propellane, di-tert-butyl azodicarboxylate, and phenylsilane in the presence of Mn(dpm)₃ as a catalyst . This method is scalable, safe, and cost-effective compared to earlier routes .

Key applications include its role as an intermediate in synthesizing 1-bicyclo[1.1.1]pentylamine, a valuable bioisostere for tert-butyl or aromatic groups in drug discovery . The compound is commercially available (e.g., GLPBIO catalog GF14024) with >98% purity and is stored at 2–8°C in sealed conditions .

Properties

IUPAC Name

tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPHQWPVQIMVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of manganese tris(dipivaloylmethane) (Mn(dpm)3). This reaction yields the desired compound, which can then be deprotected to obtain 1-bicyclo[1.1.1]pentylhydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis route mentioned above provides a foundation for potential industrial applications. The use of [1.1.1]propellane and di-tert-butyl azodicarboxylate in the presence of Mn(dpm)3 offers a viable pathway for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides rigidity and strain, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physical Properties

The BCP core imparts unique rigidity and steric constraints, distinguishing it from other hydrazine-dicarboxylates. Below is a comparison with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate Bicyclo[1.1.1]pentane C₁₅H₂₆N₂O₄ 298.38 Rigid scaffold, high steric hindrance, used in drug discovery
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate (CAS: 1219020-59-3) Cyclopropyl C₁₃H₂₄N₂O₄ 272.33 Smaller ring, reduced steric bulk; potential agrochemical applications
Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate Hydroxy-methylsulfanylpropyl C₁₄H₂₈N₂O₅S 336.44 Hydrogen-bonding capacity; enhanced solubility in polar solvents
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate (CAS: 84592-35-8) tert-Butylthio C₁₄H₂₈N₂O₄S 320.45 Bulky substituent; ≥99% purity by HPLC; potential for sulfur-mediated reactivity
Di-tert-butyl 1-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate Pyrimidinyl C₁₅H₂₃N₅O₄ 337.38 Aromatic heterocycle; possible use in nucleic acid analogs

Cost and Availability

  • Target Compound : Priced at $240/100mg (95% purity) .
  • tert-Butylthio Derivative : ≥99% purity but higher molecular weight may increase synthesis costs .

Biological Activity

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (CAS RN: 1326242-72-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H26N2O4C_{15}H_{26}N_2O_4 and a molecular weight of approximately 298.38 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Synthesis

The synthesis of this compound involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate in the presence of phenylsilane and manganese catalysts, leading to improved yield and scalability in comparison to previous methods .

Anticancer Potential

Recent studies have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In cellular assays, compounds derived from bicyclo[1.1.1]pentane structures have shown significant potency against IDO1, indicating that modifications to the bicyclic motif can enhance biological activity while improving metabolic stability .

Table 1: Biological Activity Summary

Activity IC50 Value Reference
IDO1 Inhibition3.1 nM
Metabolic StabilityHigh
Selectivity for IDO1 over TDO>10 μM

The mechanism by which this compound exerts its effects involves the displacement of heme from IDO1, which is crucial for its enzymatic activity. This unique interaction allows for enhanced inhibition compared to traditional inhibitors that bind directly to the heme moiety .

Case Studies

Case Study 1: In Vivo Efficacy
In a preclinical model, compounds similar to this compound demonstrated significant tumor growth inhibition when administered alongside immune checkpoint inhibitors like pembrolizumab, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that derivatives of this compound exhibited favorable absorption and distribution profiles in vivo, with low clearance rates and prolonged half-lives, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What is the optimized synthetic route for preparing Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate?

The compound is synthesized via hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane under Mn(dpm)₃ catalysis. Key steps include:

  • Reaction conditions : Stirring in dichloromethane at 0°C to room temperature for 16 hours.
  • Catalyst role : Mn(dpm)₃ facilitates radical-mediated C–N bond formation, critical for bicyclo[1.1.1]pentane ring incorporation.
  • Scalability : This method improves safety and yield (up to 85%) compared to prior routes using explosive intermediates like NaN₃ .

Q. How is the bicyclo[1.1.1]pentane core confirmed post-synthesis?

Structural validation relies on ¹H/¹³C NMR and HRMS :

  • ¹H NMR : Absence of propellane signals (δ 0.5–1.5 ppm) and appearance of bicyclo[1.1.1]pentane protons (δ 2.1–2.5 ppm, multiplet).
  • HRMS : A molecular ion peak at m/z 436.1998 (calculated) matches the expected molecular formula (C₂₅H₂₈N₂O₅) .

Advanced Research Questions

Q. What mechanistic insights explain the Mn(dpm)₃-catalyzed hydrohydrazination reaction?

The reaction proceeds via a radical chain mechanism :

  • Initiation : Mn(dpm)₃ abstracts a hydrogen from phenylsilane, generating a silyl radical.
  • Propagation : The silyl radical cleaves [1.1.1]propellane, forming a bicyclo[1.1.1]pentyl radical.
  • Termination : Radical recombination with di-tert-butyl azodicarboxylate yields the hydrazine product. Side reactions (e.g., over-reduction) are minimized by controlling phenylsilane stoichiometry .

Q. How does steric hindrance in the bicyclo[1.1.1]pentane core influence downstream reactivity?

The strained bicyclic system exhibits unique reactivity:

  • Deprotection : Hydrazine liberation requires harsh acidic conditions (e.g., HCl in dioxane) due to steric protection of the N–N bond.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the hydrazine to 1-bicyclo[1.1.1]pentylamine without ring-opening. Computational studies suggest the strain energy (~70 kcal/mol) enhances electrophilic reactivity at the bridgehead position .

Q. What analytical challenges arise in characterizing hydrazine derivatives of bicyclo[1.1.1]pentane?

Key challenges include:

  • Dynamic NMR effects : Restricted rotation of the tert-butyl groups causes splitting in ¹H NMR (e.g., δ 1.4–1.5 ppm, two singlets).
  • Chiral purity : Enantiomeric excess (ee) is assessed via chiral HPLC (Daicel Chiralpak IB column, hexane/IPA = 90/10, tR = 7.09 min for major isomer) .

Data Contradiction & Reproducibility

Q. How can discrepancies in reported yields for bicyclo[1.1.1]pentane hydrazines be resolved?

Yield variability (~70–85%) often stems from:

  • Oxygen sensitivity : Trace O₂ inhibits radical propagation; strict inert conditions (Ar/glovebox) are essential.
  • Catalyst batch : Mn(dpm)₃ purity (>95%) is critical; impurities like MnO₂ reduce efficiency. Reproducibility requires meticulous control of reaction parameters (e.g., [Mn] = 5 mol%, [propellane] = 1.2 eq) .

Applications in Method Development

Q. How is this compound utilized in synthesizing bioisosteres for drug discovery?

The bicyclo[1.1.1]pentane moiety serves as a non-planar benzene bioisostere , improving pharmacokinetics (e.g., logP reduction by 1–2 units). Applications include:

  • Glutamate receptor ligands : Substitution of aryl groups with bicyclo[1.1.1]pentane enhances blood-brain barrier penetration.
  • Proteolysis-targeting chimeras (PROTACs) : The rigid core stabilizes ternary complexes between E3 ligases and target proteins .

Troubleshooting

Q. Why does deprotection of the hydrazine sometimes yield undesired byproducts?

Common issues and solutions:

  • Incomplete Boc removal : Prolonged exposure to HCl (≥6 hr) or switching to TFA/CH₂Cl₂ (1:1, 2 hr) ensures full deprotection.
  • Oxidation : Hydrazine intermediates are air-sensitive; work under N₂ and add antioxidants (e.g., BHT) during isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.